2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid
CAS No.: 69764-06-3
VCID: VC11107790
Molecular Formula: C16H15NO5
Molecular Weight: 301.29 g/mol
* For research use only. Not for human or veterinary use.
![2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid - 69764-06-3](/images/structure/VC11107790.png)
Description |
2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid is a synthetic organic compound belonging to the class of amides and benzoic acids. It is characterized by the presence of a methoxyphenoxy group and an acetamido moiety attached to a benzoic acid structure. This compound is recognized for its potential biological activities and applications in scientific research. Synthesis and PurificationThe synthesis of 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid involves several chemical reactions. Common reagents include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and nitric or sulfuric acids for electrophilic substitution. The purification of the final product can be achieved through recrystallization or chromatography techniques. Synthesis Steps:
Chemical Reactions and Mechanisms2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including hydrolysis, reduction, and electrophilic substitution. These reactions are crucial for understanding its chemical properties and potential applications. Common Reactions:
Biological Activities and ApplicationsResearch indicates that compounds similar to 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid may exhibit anti-inflammatory properties or act as intermediates in synthesizing other biologically active compounds. They may interfere with specific signaling pathways or enzyme systems, although further investigations are required to elucidate the precise mechanisms involved. Potential Applications:
Data and Research Findings |
---|---|
CAS No. | 69764-06-3 |
Product Name | 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid |
Molecular Formula | C16H15NO5 |
Molecular Weight | 301.29 g/mol |
IUPAC Name | 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid |
Standard InChI | InChI=1S/C16H15NO5/c1-21-11-6-8-12(9-7-11)22-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Standard InChIKey | JHCUZGSREIUIPD-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O |
PubChem Compound | 882926 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume